N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a benzothiazole-derived sulfonamide with a methoxy substituent at the 6-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds recognized for diverse pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties . The sulfonamide group enhances hydrogen-bonding capacity and acidity, influencing bioavailability and target interactions.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-10-7-8-12-13(9-10)20-14(15-12)16-21(17,18)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZWEWTCZYWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves the reaction of 6-methoxy-1,3-benzothiazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1,3-benzothiazol-2-yl)benzenesulfonamide.
Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)benzenamine.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown significant potential as therapeutic agents. Research indicates that compounds in this class exhibit a range of biological activities including:
- Antibacterial Activity : Studies have demonstrated that this compound exhibits notable antibacterial properties against various strains, including E. faecalis, S. aureus, and E. coli, with Minimum Inhibitory Concentrations (MICs) reported as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 8 μM |
| S. aureus | 16 μM |
| E. coli | 32 μM |
This suggests its potential as a candidate for developing new antibacterial agents .
- Anti-inflammatory Properties : Research has indicated that benzothiazole derivatives can exhibit anti-inflammatory activity, making them suitable for treating inflammatory diseases .
- Anticancer Activity : Recent studies have identified benzenesulfonamide analogs as promising candidates for glioblastoma treatment, showcasing significant cytotoxic effects on cancer cells while sparing non-cancerous cells . For instance, compound AL106 demonstrated about 40% growth inhibition in U87 glioblastoma cells at a concentration of 10 μM .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes or other targets involved in disease processes, leading to its observed antibacterial and anticancer effects .
- Receptor Interaction : It has been noted that certain derivatives interact with receptor tyrosine kinases (RTKs), which are implicated in cancer cell proliferation and survival .
Analytical Chemistry Applications
This compound can be analyzed using advanced chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated using reverse phase HPLC methods. The mobile phase typically includes acetonitrile and water, with modifications for mass spectrometry compatibility . This method is scalable and suitable for pharmacokinetic studies.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antibacterial Properties : A study demonstrated the compound's efficacy against Gram-positive and Gram-negative bacteria, establishing it as a potential candidate for antibiotic development .
- Cytotoxicity in Cancer Research : In a study involving glioblastoma cells, the compound showed significant cytotoxic effects compared to conventional chemotherapeutics like cisplatin, indicating its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as those involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
Key structural analogs differ in substituents at the 6-position of the benzothiazole ring or modifications to the sulfonamide moiety (Table 1).
Table 1: Structural Comparison of N-(6-Substituted-benzothiazol-2-yl)benzenesulfonamide Derivatives
Antidiabetic Activity
This compound was part of a series of 40 derivatives evaluated in NIDDM rats.
Antimicrobial Activity
Although direct antimicrobial data for the target compound are lacking, structurally related benzothiazoles exhibit significant activity. For example:
- BTC-j (N-(6-methoxy-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) showed MIC values of 3.125–12.5 µg/mL against E. coli and S. aureus .
- N-(6-Fluoro-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide demonstrated activity linked to sulfonamide interactions with bacterial DNA gyrase .
The methoxy group’s electron-donating nature may enhance membrane permeability, while the sulfonamide moiety facilitates target binding (e.g., DNA gyrase inhibition) .
Comparative Pharmacokinetic Properties
- Solubility : Methoxy-substituted derivatives generally exhibit higher aqueous solubility than halogenated analogs due to reduced hydrophobicity.
Molecular Docking and Mechanistic Insights
- BTC-j showed a dock score of -8.2 kcal/mol against DNA gyrase (PDB: 3G75), correlating with its antimicrobial activity . Methoxy groups may stabilize ligand-enzyme interactions via hydrophobic or van der Waals forces.
- Halogenated analogs (e.g., 6-Cl) in Pan-Ras inhibitors bind to GTPase domains through halogen bonding, suggesting substituent-dependent target specificity .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a benzothiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₃O₂S₂
- Molecular Weight : 295.39 g/mol
This compound features a benzothiazole moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines .
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Inhibition of COX leads to decreased production of prostaglandins, thereby reducing inflammation .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX enzymes. This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators.
- Modulation of Signal Transduction : It affects various signaling pathways that regulate cell proliferation and survival, making it a candidate for anticancer therapies .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
Q & A
Q. Key Considerations :
- Use pyridine or DCM as a base to neutralize HCl byproducts .
- Monitor reaction progress via TLC or HPLC to minimize side products.
How can researchers resolve contradictions between spectroscopic data and crystallographic findings?
Advanced Research Question
Discrepancies between NMR (e.g., proton splitting patterns) and X-ray data (e.g., dihedral angles) often arise from dynamic effects (e.g., rotational isomerism in solution). Methodological solutions include:
- Cross-Validation : Compare solution-state NMR (e.g., DMSO-d₆, 500 MHz) with solid-state IR and X-ray crystallography .
- Computational Modeling : Use DFT calculations to simulate NMR chemical shifts and correlate with experimental data .
- Temperature-Dependent NMR : Probe conformational flexibility by varying NMR acquisition temperatures .
Example : In a related compound, crystallography revealed a gauche conformation of the adamantyl group, while NMR suggested dynamic averaging .
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign aromatic protons (δ ~7.0–8.0 ppm) and methoxy groups (δ ~3.7 ppm). Use DMSO-d₆ for solubility and to observe NH protons (δ ~13.3 ppm, broad) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1668 cm⁻¹) and benzothiazole C=N bonds (~1604 cm⁻¹) .
- X-Ray Diffraction : Resolve crystal packing, hydrogen-bonding networks (e.g., N–H⋯N, C–H⋯O), and S⋯S interactions (3.6 Å) .
How can computational methods predict the reactivity of this compound?
Advanced Research Question
- Docking Studies : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- MD Simulations : Simulate solvation effects and conformational stability in aqueous/DMSO environments .
- DFT Calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack .
Note : Validate computational results with experimental UV-Vis or cyclic voltammetry data.
What are the key structural features of this compound revealed by crystallography?
Basic Research Question
- Crystal System : Triclinic P1 space group with two independent molecules per asymmetric unit .
- Planarity : The benzothiazole-acetamide moiety is nearly planar (RMS deviation ≤0.091 Å) .
- Intermolecular Interactions :
- Classical N–H⋯N hydrogen bonds (2.8–3.0 Å).
- Non-classical C–H⋯O bonds (2.5–2.7 Å).
- S⋯S interactions (3.62 Å) stabilizing ribbon-like packing .
How can derivatives of this compound be designed for enhanced bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify substituents on the benzene ring (e.g., electron-withdrawing groups for increased electrophilicity) .
- Hybridization : Link to known pharmacophores (e.g., thiophene, pyridine) to target enzymes like lipoxygenase or antimicrobial agents .
- Metal Complexation : Synthesize Mn(II) or Co(II) complexes to enhance antimicrobial potency via chelation effects .
What safety considerations are critical when handling this compound?
Basic Research Question
- Hazards : Potential skin/eye irritant (H313/H333). Avoid inhalation and use PPE (gloves, goggles) .
- Waste Disposal : Segregate halogenated solvents (e.g., CHCl₃) and sulfonamide byproducts for professional treatment .
What challenges arise in scaling up the synthesis of this compound?
Advanced Research Question
- Low Yields : Optimize stoichiometry (e.g., 1.2 equiv benzenesulfonyl chloride) and solvent systems (e.g., DMF for solubility) .
- Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency.
- Byproduct Management : Monitor imidazole or acetylated intermediates via LC-MS .
How do hydrogen-bonding networks influence the compound’s crystal packing?
Basic Research Question
- Dimer Formation : Two molecules form dimers via N–H⋯N bonds (Table 1, ).
- Ribbon Assembly : Dimers link via C–H⋯O and S⋯S interactions into [100]-directed ribbons, affecting mechanical stability .
What advanced methods analyze non-covalent interactions in this compound?
Advanced Research Question
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
- QTAIM (Quantum Theory of Atoms in Molecules) : Characterize bond critical points for S⋯S and π-stacking interactions .
- Thermogravimetry (TGA) : Assess thermal stability linked to crystal packing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
